molecular formula C9H6F7NS B062130 2-[(Heptafluoropropyl)sulfanyl]aniline CAS No. 166392-11-6

2-[(Heptafluoropropyl)sulfanyl]aniline

Cat. No.: B062130
CAS No.: 166392-11-6
M. Wt: 293.21 g/mol
InChI Key: XDXZADDGIVDJFS-UHFFFAOYSA-N
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Description

2-[(Heptafluoropropyl)sulfanyl]aniline is a chemical compound with the molecular formula C9H6F7NS. It consists of 6 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 1 sulfur atom, and 7 fluorine atoms . This compound is characterized by its unique structure, which includes a heptafluoropropyl group attached to a sulfanyl group, which is further connected to an aniline moiety. The presence of fluorine atoms imparts distinct properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptafluoropropyl)sulfanyl]aniline typically involves the reaction of aniline with heptafluoropropyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Heptafluoropropyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Heptafluoropropyl)sulfanyl]aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Heptafluoropropyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target proteins, leading to modulation of their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Heptafluoropropyl)sulfanyl]aniline is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-4-2-1-3-5(6)17/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXZADDGIVDJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366288
Record name 2-[(heptafluoropropyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166392-11-6
Record name 2-[(heptafluoropropyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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